molecular formula C14H12N2O4 B155378 Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate CAS No. 128612-43-1

Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate

Cat. No.: B155378
CAS No.: 128612-43-1
M. Wt: 272.26 g/mol
InChI Key: FHLQRZZILYBCDV-UHFFFAOYSA-N
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Description

Dimethyl [3,3’-bipyridine]-5,5’-dicarboxylate is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of two ester groups at the 5 and 5’ positions of the bipyridine core, making it a versatile ligand in coordination chemistry and a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [3,3’-bipyridine]-5,5’-dicarboxylate typically involves the esterification of 3,3’-bipyridine-5,5’-dicarboxylic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:

3,3’-bipyridine-5,5’-dicarboxylic acid+2CH3OHH2SO4Dimethyl [3,3’-bipyridine]-5,5’-dicarboxylate+2H2O\text{3,3'-bipyridine-5,5'-dicarboxylic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate} + 2 \text{H}_2\text{O} 3,3’-bipyridine-5,5’-dicarboxylic acid+2CH3​OHH2​SO4​​Dimethyl [3,3’-bipyridine]-5,5’-dicarboxylate+2H2​O

Industrial Production Methods

Industrial production of Dimethyl [3,3’-bipyridine]-5,5’-dicarboxylate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [3,3’-bipyridine]-5,5’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction can produce various reduced bipyridine derivatives .

Mechanism of Action

The mechanism by which Dimethyl [3,3’-bipyridine]-5,5’-dicarboxylate exerts its effects is primarily through coordination with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with metals. These complexes can participate in various catalytic cycles, influencing reaction pathways and enhancing reaction rates . The molecular targets include transition metals such as iron, copper, and ruthenium, which are involved in redox reactions and electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [3,3’-bipyridine]-5,5’-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in designing metal complexes with tailored reactivity and stability .

Properties

IUPAC Name

methyl 5-(5-methoxycarbonylpyridin-3-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-19-13(17)11-3-9(5-15-7-11)10-4-12(8-16-6-10)14(18)20-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLQRZZILYBCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC(=CN=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428419
Record name Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128612-43-1
Record name Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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